molecular formula C16H10NNaO2 B12956699 Cinchophen sodium CAS No. 5949-18-8

Cinchophen sodium

Cat. No.: B12956699
CAS No.: 5949-18-8
M. Wt: 271.24 g/mol
InChI Key: ZSOINCKGNIMAEG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Cinchophen sodium can be synthesized through several methods. One common synthetic route involves the reaction of aniline, benzaldehyde, and pyruvic acid in absolute ethanol . The reaction conditions typically require refluxing the mixture to facilitate the formation of the quinoline ring structure. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Cinchophen sodium undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed from these reactions are typically quinoline derivatives with different functional groups, which can have varying biological activities .

Comparison with Similar Compounds

Cinchophen sodium is unique compared to other similar compounds due to its specific quinoline structure and its historical use as an analgesic and anti-inflammatory agent. Similar compounds include:

This compound stands out due to its specific applications in veterinary medicine and its historical significance in the treatment of gout .

Properties

CAS No.

5949-18-8

Molecular Formula

C16H10NNaO2

Molecular Weight

271.24 g/mol

IUPAC Name

sodium;2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C16H11NO2.Na/c18-16(19)13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14;/h1-10H,(H,18,19);/q;+1/p-1

InChI Key

ZSOINCKGNIMAEG-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)[O-].[Na+]

Origin of Product

United States

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